Home > Products > Screening Compounds P88832 > A2AR/A2BR antagonist 1
A2AR/A2BR antagonist 1 -

A2AR/A2BR antagonist 1

Catalog Number: EVT-15273065
CAS Number:
Molecular Formula: C24H17N9
Molecular Weight: 431.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified as a dual antagonist of adenosine receptors, specifically targeting both A2A and A2B subtypes. Its development is rooted in the need to counteract the immunosuppressive effects of adenosine, which is often elevated in tumor microenvironments, thus facilitating tumor growth and evasion of immune surveillance .

Synthesis Analysis

Methods and Technical Details

The synthesis of A2AR/A2BR antagonist 1 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available precursors that can be modified to introduce functional groups critical for receptor binding.
  2. Chemical Reactions: Common reactions employed may include:
    • Nucleophilic substitutions to introduce specific side chains.
    • Cyclization reactions to form bicyclic or tricyclic structures that enhance receptor affinity.
    • Functional group modifications to optimize pharmacokinetic properties.
  3. Purification and Characterization: Following synthesis, compounds are purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity.

The detailed synthetic route typically involves a series of reactions that are optimized for yield and efficiency, ensuring that the final product meets the desired specifications for biological testing .

Molecular Structure Analysis

Structure and Data

The molecular structure of A2AR/A2BR antagonist 1 can be described as follows:

  • Core Structure: The compound features a bicyclic framework that is essential for its interaction with the adenosine receptors.
  • Functional Groups: Specific functional groups are strategically placed to enhance binding affinity and selectivity towards A2A and A2B receptors.

The molecular formula, molecular weight, and other relevant structural data can be derived from spectral analysis techniques used during characterization. For example, the compound's molecular weight is typically calculated based on its constituent atoms, which can be confirmed through mass spectrometry.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing A2AR/A2BR antagonist 1 are crucial for establishing its efficacy as a receptor antagonist:

  • Receptor Binding Studies: In vitro assays are conducted to evaluate the binding affinity of the compound to both A2A and A2B receptors. This typically involves radiolabeled ligands or fluorescence-based assays to measure competitive inhibition.
  • Metabolic Stability Tests: These tests assess how well the compound withstands metabolic processes, which is vital for determining its potential therapeutic window.

The results from these studies provide insights into how modifications in the chemical structure can influence biological acti

Introduction to Adenosine Receptor Biology and Immuno-Oncology

Adenosine Signaling in Tumor Microenvironments: Hypoxia-A2-Adenosinergic Immunosuppression

Extracellular adenosine accumulation within the tumor microenvironment (TME) is a critical immunosuppressive mechanism exploited by cancers to evade immune surveillance. Under hypoxic conditions, common in solid tumors, the hypoxia-inducible factor-1α (HIF-1α) upregulates ectonucleotidases CD39 and CD73 on tumor cells, stromal cells, and regulatory T cells (Tregs) [2] [7]. These enzymes catalyze the phosphohydrolysis of extracellular ATP to adenosine via the sequential reactions:

  • CD39: Converts ATP/ADP → AMP
  • CD73: Converts AMP → Adenosine [2] [5]

The resulting adenosine concentrations in tumors (1–20 μM) far exceed those in healthy tissues (<1 μM), creating an immunosuppressive niche [2] [8]. Adenosine binds G-protein-coupled receptors A2AR (high affinity, Kd ~100 nM) and A2BR (low affinity, Kd ~15 μM) on immune cells:

  • T/NK cells: Activation of cAMP/PKA/CREB pathway inhibits cytotoxicity, IFN-γ production, and proliferation [4] [7].
  • Myeloid cells: Promotes M2 macrophage polarization and Treg differentiation via IL-10 and TGF-β secretion [8] [10].This "Hypoxia-A2-Adenosinergic" axis establishes a physiological barrier that limits efficacy of immune checkpoint inhibitors (ICIs) and adoptive cell therapies [4] [7].

Table 1: Adenosine Concentrations in Tumor Microenvironments

Tumor TypeAdenosine Concentration (μM)Key Immunosuppressive Effects
Colorectal carcinoma5.2 ± 0.8↓ CD8+ T cell infiltration, ↑ Treg activity
Melanoma12.4 ± 2.1↓ NK cell cytotoxicity, ↑ PD-1 expression
Pancreatic ductal adenocarcinoma18.3 ± 3.5↑ Fibrosis, ↓ dendritic cell maturation

Dual A2AR/A2BR Antagonism as a Novel Immunotherapeutic Strategy

Selective A2AR antagonists show incomplete reversal of adenosine-mediated immunosuppression due to compensatory A2BR signaling in hypoxic TMEs [4] [8]. Dual A2AR/A2BR blockade addresses this limitation:

  • A2BR co-expression: Upregulated in hypoxia via HIF-1α, amplifying cAMP production even when A2AR is blocked [2] [8].
  • Non-redundant functions: A2BR activation enhances IL-10 production by macrophages and VEGF-driven angiogenesis, independent of A2AR [8] [10].

The compound A2AR/A2BR antagonist 1 (AB928/etrumadenant) exemplifies this approach with balanced affinity (A2AR Kd = 1.4 nM; A2BR Kd = 2 nM) [9]. Preclinical data demonstrate its superior efficacy over selective agents:

  • In murine colon cancer (CT26) models, AB928 reversed adenosine-mediated suppression of CD8+ T cells, restoring Granzyme B and IFN-γ production by >80% [10].
  • Combined with anti-PD-1, AB928 synergistically reduced metastatic burden in breast cancer models by depleting Tregs and enhancing dendritic cell activation [5] [8].

Table 2: Pharmacological Profiles of Key Adenosine Receptor Antagonists

CompoundA2AR Kd (nM)A2BR Kd (nM)Selectivity Profile
AB928 (Etrumadenant)1.42.0Dual A2AR/A2BR antagonist
CPI-4445.1>10,000Selective A2AR antagonist
PBF-11298.31,200Selective A2BR antagonist

Historical Development of A2AR/A2BR Antagonists in Preclinical Oncology

The therapeutic targeting of adenosine receptors evolved through three phases:

  • Proof-of-concept (2010–2014): Seminal studies demonstrated that genetic deletion of A2AR enabled CD8+ T cells to reject established tumors in 60% of mice [4] [7]. Early antagonists like ZM241385 and caffeine showed limited in vivo efficacy due to short half-lives but established that adenosine blockade synergized with ICIs [4] [7].
  • Mechanistic expansion (2015–2018): Identification of CD73 as a prognostic biomarker (high expression correlated with 24-month shorter median survival in 31 cancers) accelerated drug development [2] [5]. SCH58261, a long-acting A2AR antagonist, demonstrated >50% reduction in melanoma metastases by enhancing NK cell function [4].

  • Dual-targeting era (2018–present): Domain Therapeutics and Merck KGaA advanced AB928 into clinical trials after their 2017 collaboration [1]. Key preclinical findings:

  • AB928 enhanced CAR-T cell cytotoxicity against EpCAM+ carcinomas by blocking adenosine-induced phosphorylation of CREB [10].
  • In syngeneic tumor models, AB928 + chemotherapy (gemcitabine) reduced tumor growth by 70% compared to chemotherapy alone [9].

The evolution from selective to dual antagonists reflects the need to overcome compensatory pathways in adenosine-rich TMEs, positioning AB928 as a versatile combinatorial agent.

Table 3: Key Preclinical Milestones for A2AR/A2BR Antagonists

YearDevelopmentModel SystemOutcome
2014A2AR−/− mice + anti-PD-1Murine melanomaComplete tumor rejection in 60% of mice
2016SCH58261 + anti-CTLA-4Metastatic breast cancer↓ Metastases by 82%, ↑ NK cell infiltration
2019AB928 + anti-EpCAM CAR-T cellsHuman pancreatic xenograft↑ CAR-T proliferation 3.2-fold vs. controls
2021AB928 + chemotherapy (gemcitabine)Murine colon carcinomaTumor growth inhibition: 70% vs. 40% (chemo alone)

Properties

Product Name

A2AR/A2BR antagonist 1

IUPAC Name

3-[[4-[2-amino-6-(3-cyano-2-methylphenyl)pyrimidin-4-yl]triazol-1-yl]methyl]-1H-indole-5-carbonitrile

Molecular Formula

C24H17N9

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C24H17N9/c1-14-16(10-26)3-2-4-18(14)21-8-22(30-24(27)29-21)23-13-33(32-31-23)12-17-11-28-20-6-5-15(9-25)7-19(17)20/h2-8,11,13,28H,12H2,1H3,(H2,27,29,30)

InChI Key

VZXSLMMZUNIHCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC(=NC(=N2)N)C3=CN(N=N3)CC4=CNC5=C4C=C(C=C5)C#N)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.